N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methanesulfonylpiperidine-4-carboxamide
Description
"N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methanesulfonylpiperidine-4-carboxamide" is a synthetic small molecule characterized by a hybrid structure integrating multiple functional groups. Its core features include:
- A piperidine-4-carboxamide backbone substituted with a methanesulfonyl group at the 1-position.
- A 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl side chain, combining a phenyl group, a tetrahydropyran (oxan-4-yl) ring, and a hydroxyl group on a central carbon.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-28(25,26)22-11-7-16(8-12-22)19(23)21-15-20(24,17-5-3-2-4-6-17)18-9-13-27-14-10-18/h2-6,16,18,24H,7-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDUAGIVQXEZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the piperidine ring, followed by the introduction of the methanesulfonyl group and the carboxamide group. The phenylethyl side chain is then attached, and the oxan ring is introduced through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methanesulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, enabling comparisons based on molecular topology, substituent effects, and availability. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences :
Core Backbone: The target compound uses a piperidine-4-carboxamide core, whereas Analog 1 substitutes this with a pyrrolidine urea group. Pyrrolidine’s smaller ring size (5-membered vs. piperidine’s 6-membered) may alter conformational flexibility and receptor binding .
Substituent Effects: The hydroxyl group in the target compound’s side chain could improve solubility but may reduce metabolic stability compared to Analog 2, which lacks this group . Analog 3’s phenoxyphenyl moiety may enhance lipophilicity and CNS penetration relative to the target’s phenyl group .
Pharmacological Implications :
- The methanesulfonyl group in the target compound and Analog 1/2 is associated with enhanced enzyme inhibition (e.g., kinases) due to its electron-withdrawing properties.
- Analog 3 ’s pyridinyl-piperazine motif is frequently linked to serotonin receptor modulation, suggesting divergent therapeutic targets compared to the sulfonamide/carboxamide-focused target compound .
Research Findings and Regulatory Context
- Structural Uniqueness : The target compound’s combination of hydroxyl , oxan-4-yl , and methanesulfonyl-piperidine groups distinguishes it from fentanyl analogs (e.g., beta-hydroxyfentanyl in ) and beta-lactam antibiotics (), which lack these hybrid features .
Biological Activity
N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methanesulfonylpiperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a piperidine ring, a methanesulfonyl group, and a phenylethyl moiety, which contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including receptors involved in pain modulation and inflammation. It is hypothesized to act as a modulator of the endocannabinoid system, particularly the CB2 receptor, which is implicated in anti-inflammatory responses .
Pharmacological Effects
The biological activity of this compound includes:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate cytokine release suggests potential applications in treating inflammatory diseases.
- Analgesic Properties : Studies have indicated that this compound may provide pain relief through central and peripheral mechanisms, making it a candidate for pain management therapies.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Analgesic | Pain relief in animal models | |
| Receptor Modulation | Interaction with CB2 receptors |
Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of the compound resulted in a significant decrease in joint swelling and pain compared to the control group. The reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) was noted, suggesting a potent anti-inflammatory effect.
Study 2: Analgesic Efficacy
A separate study assessed the analgesic properties of the compound using a formalin-induced pain model. Results demonstrated that subjects treated with the compound exhibited significantly lower pain scores than those receiving a placebo. This study highlights the compound's potential as an effective analgesic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
